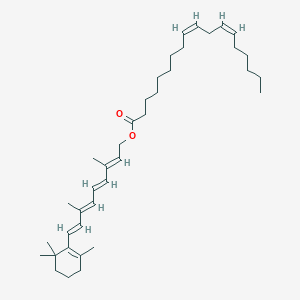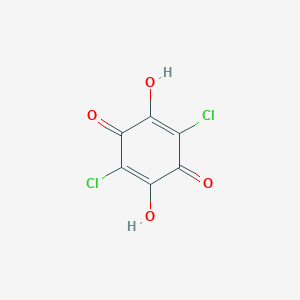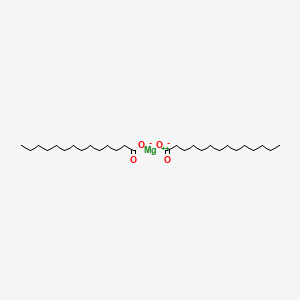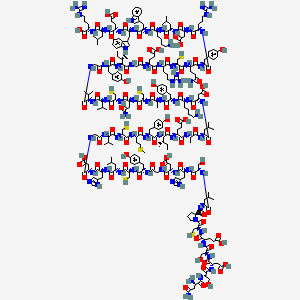![molecular formula C17H20ClNO3 B13847736 Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Benzeneacetic acid, α-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl ester, hydrochloride (CAS: 25650-56-0; synonyms: Aposcopolamine hydrochloride, Apohyoscine hydrochloride) is a tropane alkaloid derivative characterized by a complex tricyclic ester structure . Its core consists of a benzeneacetic acid backbone esterified to a 9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane moiety. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations. This compound is structurally related to scopolamine and hyoscine but differs in substituents and stereochemistry .
Preparation Methods
Preparation Methods of Aposcopolamine Hydrochloride
General Synthetic Strategy
The synthesis of Aposcopolamine hydrochloride involves the esterification of a tropane alkaloid alcohol with a substituted phenylacetic acid derivative, followed by purification and conversion to the hydrochloride salt. The key steps include:
- Preparation of the alkaloid alcohol intermediate.
- Esterification with α-formylphenylacetic acid alkyl esters.
- Reduction of the α-formyl group to the α-methylene group.
- Conversion of the free base ester to the hydrochloride salt.
This approach is based on improvements in alkaloid alcohol ester synthesis, as outlined in a patented process.
Detailed Reaction Steps
Step 1: Formation of Alkaloid Alcohol Ester
- Reactants: An α-formylphenylacetic acid lower alkyl ester (preferably methyl ester) and an alkaloid alcohol of formula R–OH (where R corresponds to the tropane moiety).
- Solvent: An inert, high-boiling solvent such as toluene or xylene.
- Conditions: The solvent is heated to its boiling point. Simultaneous addition of solutions of the α-formylphenylacetic acid ester and the alkaloid alcohol is performed while distilling off a vapor mixture of solvent and lower alkanol (by-product of ester interchange).
- Outcome: The reaction yields the α-formylphenylacetic acid ester of the alkaloid alcohol with improved yield (~80% theoretical).
Step 2: Reduction of the α-Formyl Group
- Reagent: Alkali metal borohydride (e.g., sodium borohydride).
- Purpose: To reduce the α-formyl group on the phenylacetic acid ester to the α-methylene group, forming the desired benzeneacetic acid α-methylene ester.
- Conditions: Controlled temperature and solvent conditions to avoid side reactions.
- Result: Conversion to the α-methylene ester, a key structural feature of Aposcopolamine.
Step 3: Conversion to Hydrochloride Salt
- The free base ester is reacted with hydrochloric acid to form the hydrochloride salt.
- The hydrochloride salt crystallizes as white crystals, typically purified by recrystallization from acetone or similar solvents.
- Melting points and purity are used to confirm the identity and quality of the product (e.g., M.P. 172–173 °C for related esters).
Alternative Synthetic Routes and Related Methods
- Tropine-Labeled Atropine Synthesis: Similar esterification methods using acetyltropic acid chloride and tropine hydrochloride have been employed to synthesize labeled tropane esters under controlled conditions.
- Rapid Synthesis of Tropane Alkaloids: Recent methods involve the construction of the 8-azabicyclo[3.2.1]octane core followed by esterification with benzoate derivatives, aziridination, and subsequent transformations to yield tropane esters analogous to Aposcopolamine.
- Radiolabeled Scopolamine Synthesis: Related compounds such as N-[^11C]methylscopolamine have been synthesized via reductive methylation under neutral aqueous conditions using potassium phosphite as reducing agent, followed by preparative HPLC purification.
Data Table: Summary of Key Preparation Parameters
Research Findings and Analysis
- The patented process demonstrates that simultaneous addition of reactants to boiling inert solvent with continuous removal of by-product alcohol significantly enhances the esterification yield of alkaloid alcohol esters.
- Reduction of the α-formyl group to α-methylene is efficiently achieved using alkali metal borohydrides, a critical step to obtain the correct ester functionality.
- Conversion to the hydrochloride salt improves compound stability and facilitates purification.
- Modern synthetic strategies enable rapid access to tropane alkaloids and their esters, including Aposcopolamine analogues, with improved yields and scalability.
- Radiolabeling techniques for related compounds provide tools for biochemical and pharmacological studies, demonstrating the versatility of the esterification and reduction methodology.
- Historical stereochemical studies indicate that mild conditions are necessary to avoid racemization during base liberation and ester formation, preserving the stereochemical integrity of the tropane moiety.
Scientific Research Applications
Medical Applications
1. Motion Sickness and Nausea Management
- Scopolamine is widely used to prevent motion sickness and postoperative nausea and vomiting (PONV). It is typically administered via transdermal patches that provide a steady release of the drug over several days . The mechanism involves blocking muscarinic receptors in the vestibular system and the gastrointestinal tract.
2. Gastrointestinal Disorders
- These compounds can alleviate gastrointestinal spasms and are sometimes employed in treating conditions like irritable bowel syndrome (IBS) and bowel colic . Their anticholinergic effects help relax smooth muscle in the gut.
3. Anesthesia and Surgery
- Scopolamine is used as a premedication to reduce saliva production during surgery and to minimize respiratory secretions . This application is crucial in preventing complications during anesthesia.
4. Cognitive Research
- Scopolamine has been utilized in research to study memory encoding and cognitive function. It serves as a model for inducing cognitive deficits in experimental settings, aiding in the understanding of conditions like Alzheimer’s disease and dementia . Its effects on acetylcholine release in the hippocampus highlight its role in memory processes.
Case Studies
- Cognitive Impairment Studies
- Anxiolytic Effects
Pharmacological Insights
| Compound | Primary Use | Mechanism of Action |
|---|---|---|
| Scopolamine | Motion sickness, PONV | Anticholinergic action on muscarinic receptors |
| Aposcopolamine | Similar to scopolamine | Anticholinergic effects |
| Benzeneacetic acid derivatives | Gastrointestinal disorders | Smooth muscle relaxation |
Mechanism of Action
Aposcopolamine Hydrochloride Salt exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . This antagonism leads to the inhibition of parasympathetic nervous system activity, resulting in therapeutic effects such as the prevention of nausea and vomiting . The compound mimics the natural neurotransmitter acetylcholine, blocking its action at the receptor sites .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features
- Target Compound: Ester group: 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl. Backbone: α-Methylene benzeneacetic acid. Salt form: Hydrochloride.
Analogous Compounds
Pharmacological and Functional Comparisons
Mechanism of Action
- Target Compound : Inhibits epithelial-mesenchymal transition (EMT) in human bronchial epithelial (HBE) cells via p53-dependent upregulation of E-cadherin and cell cycle arrest (G1/S phase) at 100 nM .
- Benzeneacetic Acid Derivatives : Parent compounds (e.g., S-diclofenac) stabilize p53 but lack the tricyclic ester’s specificity for EMT modulation .
- Bencynonate: Targets smooth muscle relaxation via calcium channel blockade, unrelated to p53 pathways .
Physicochemical Properties
Biological Activity
Benzeneacetic acid derivatives, particularly those related to scopolamine and its analogs, exhibit significant biological activities primarily due to their interactions with the central nervous system (CNS) and peripheral muscarinic receptors. This article explores the biological activity of the compound "Benzeneacetic acid, α-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester hydrochloride" and its related compounds, including Aposcopolamine hydrochloride and Apohyoscine hydrochloride.
The compound is a derivative of scopolamine, a well-known anticholinergic agent. Its chemical structure includes a bicyclic framework that influences its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₃O₃ |
| Molecular Weight | 285.338 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | 95-98 °C |
| Boiling Point | 415.5 °C at 760 mmHg |
Scopolamine and its derivatives act primarily as antagonists of muscarinic acetylcholine receptors (mAChRs). They inhibit the action of acetylcholine at these receptors, leading to various physiological effects:
- CNS Effects : Scopolamine can cross the blood-brain barrier, causing sedation and amnesia due to its action on central mAChRs (M1 subtype) which are involved in cognitive functions and memory processing .
- Peripheral Effects : By blocking peripheral mAChRs, these compounds can reduce secretions in salivary glands and gastrointestinal tract, leading to decreased motility and secretion .
Anticholinergic Effects
The primary biological activity of benzeneacetic acid derivatives is their anticholinergic effect, which includes:
- Motion Sickness Prevention : Scopolamine is widely used to prevent nausea and vomiting associated with motion sickness by blocking neural pathways from the inner ear to the vomiting center in the brainstem .
- Sedative Properties : The sedative effects are beneficial in pre-anesthetic medication to reduce secretions and induce drowsiness .
Neuroprotective Effects
Recent studies have indicated potential neuroprotective properties of scopolamine derivatives:
- Alzheimer's Disease Research : Aposcopolamine has been investigated for its binding affinity to acetylcholinesterase (ACHE) and adrenergic receptors (ADRA2A), suggesting a role in cognitive enhancement or neuroprotection in Alzheimer's disease models .
- Behavioral Studies : Animal studies have shown that scopolamine administration can lead to cognitive deficits; however, certain derivatives may mitigate these effects by modulating neurotransmitter release through mAChR antagonism .
Study 1: Efficacy Against Organophosphate Toxicity
In a study involving guinea pigs exposed to organophosphate compounds, scopolamine was administered post-exposure. Results indicated significant survival rates and reduced clinical signs of toxicity compared to control groups. This suggests that scopolamine may play a protective role against certain types of chemical exposure .
Study 2: Cognitive Function Assessment
Research utilizing the Morris water maze demonstrated that scopolamine-induced memory deficits could be partially reversed with specific dosing regimens of Aposcopolamine. This highlights the potential for these compounds in cognitive rehabilitation therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound with high stereochemical purity?
- Methodology : The synthesis requires stereoselective esterification of the bicyclic tertiary alcohol core with α-methylene benzeneacetic acid. Key steps include:
- Use of chiral auxiliaries or enzymatic resolution to control stereochemistry at the azabicyclo[3.3.1]nonane core .
- Protection of the secondary amine (9-methyl group) during esterification to prevent N-alkylation side reactions .
- Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Q. How should researchers characterize the stereochemical configuration of the azabicyclo[3.3.1]nonane core and ester linkage?
- Methodology : Combine:
- X-ray crystallography to resolve absolute configuration .
- 2D NMR (NOESY or ROESY) to confirm spatial proximity of protons in the bicyclic system and ester substituents .
- Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) to validate enantiomeric purity ≥98% .
Q. What solvent systems and extraction techniques optimize recovery of this compound from aqueous reaction mixtures?
- Methodology : Reactive extraction with tri-n-caprylyl amine (10–20% v/v in benzene or xylene) achieves >90% efficiency at pH 5–6. Post-extraction, back-extraction into acidic aqueous phase (0.1M HCl) isolates the hydrochloride form .
Advanced Research Questions
Q. How does this compound modulate p53-dependent pathways in silica-induced epithelial-mesenchymal transition (EMT), and what experimental models validate its mechanism?
- Methodology :
- Use p53-wildtype vs. p53-knockout human bronchial epithelial cells (HBEs) exposed to silica nanoparticles (50–100 µg/mL for 24–48 hrs).
- Assess EMT markers (E-cadherin, vimentin) via Western blot and transcriptomics.
- Quantify intracellular benzeneacetic acid levels via LC-MS/MS to correlate with p53 activation .
- Key finding: Benzeneacetic acid inhibits EMT by stabilizing p53, reducing TGF-β/Smad3 signaling .
Q. What structure-activity relationships (SARs) govern the anti-inflammatory activity of its analogs, and how can computational modeling guide optimization?
- Methodology :
- Synthesize analogs with modifications to:
- Ester group (e.g., replacing α-methylene with α-cyclopentyl or trifluoromethoxy) .
- Azabicyclo core (e.g., 6-methyl vs. 9-methyl substitution) .
- Test in LPS-induced macrophage models (NO inhibition, IL-6/IL-1β ELISA).
- Perform molecular docking (AutoDock Vina) to assess binding to p53 or ALDH3A1 .
Q. How can researchers resolve discrepancies in reported pharmacokinetic data between in vitro and in vivo models?
- Methodology :
- Compare metabolic stability using:
- Liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.
- Radiolabeled compound (³H or ¹⁴C) for tissue distribution studies in rodents .
- Adjust formulations (e.g., PEGylated nanoparticles) to enhance bioavailability if first-pass metabolism is high.
Q. What analytical methods detect trace impurities (<0.1%) in bulk samples, and how are they validated?
- Methodology :
- LC-MS/MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) with MRM for:
- Residual solvents (benzene, xylene) per ICH Q3C guidelines.
- Degradants (e.g., hydrolyzed ester or oxidized azabicyclo core) .
- Validate via spike-recovery experiments (80–120% recovery) and inter-lab reproducibility testing.
Q. Data Contradiction Analysis
- Conflict : Variability in reported IC₅₀ values for anti-inflammatory activity (e.g., 10 µM vs. 50 µM in similar assays).
- Resolution :
Standardize cell lines (e.g., THP-1 vs. RAW264.7 may differ in p53 expression).
Control for batch-to-batch compound purity using orthogonal methods (HPLC, elemental analysis) .
Q. Key Research Gaps
- Mechanistic links between benzeneacetic acid and non-p53 pathways (e.g., NF-κB).
- In vivo efficacy in chronic silicosis models.
- Impact of stereochemistry on blood-brain barrier penetration for neuroinflammation studies.
Properties
Molecular Formula |
C17H20ClNO3 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+; |
InChI Key |
QAVHVYYGPPOIEY-KNQPDFRMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















